REACTION_SMILES
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[Br:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[NH:1]1[C:2](=[O:12])[CH2:3][CH2:4][C:5]2=[C:10]1[CH2:9][CH2:8][CH2:7][C:6]2=[O:11]>>[N:1]1([CH2:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[C:2](=[O:12])[CH2:3][CH2:4][C:5]2=[C:10]1[CH2:9][CH2:8][CH2:7][C:6]2=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC2=C(CCCC2=O)N1
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Name
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Type
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product
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Smiles
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O=C1CCCC2=C1CCC(=O)N2Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |